2-Chloro-3,5-dimethoxybenzoic acid

概要

説明

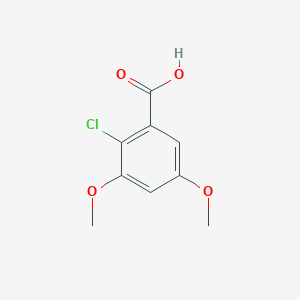

2-Chloro-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and methoxy groups at the third and fifth positions. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

準備方法

Synthetic Routes and Reaction Conditions

2-Chloro-3,5-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethoxybenzoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3,5-Dimethoxybenzoic acid+SOCl2→2-Chloro-3,5-dimethoxybenzoic acid+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

化学反応の分析

Types of Reactions

2-Chloro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted benzoic acids with different functional groups.

Esterification: Methyl or ethyl esters of this compound.

Reduction: 2-Chloro-3,5-dimethoxybenzyl alcohol

科学的研究の応用

2-Chloro-3,5-dimethoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis

作用機序

The mechanism of action of 2-Chloro-3,5-dimethoxybenzoic acid depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

- 2-Chloro-3,4-dimethoxybenzoic acid

- 3,5-Dimethoxybenzoic acid

- 4-Bromo-3,5-dimethoxybenzoic acid

- 2-Hydroxy-3-methoxybenzoic acid

Uniqueness

2-Chloro-3,5-dimethoxybenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and properties. The presence of both chlorine and methoxy groups on the benzene ring provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis .

生物活性

2-Chloro-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula . It features a benzene ring substituted with a chlorine atom at the second position and methoxy groups at the third and fifth positions. This compound has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a valuable subject of study in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is often compared to standard antibiotics, showcasing its potential as an alternative therapeutic agent.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study investigating the anti-inflammatory potential of this compound demonstrated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. The results suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory processes.

- Receptor Interaction : It may interact with cellular receptors that modulate immune responses.

- Reactive Oxygen Species (ROS) Modulation : The compound could influence ROS levels within cells, affecting both microbial viability and inflammatory responses.

Synthesis and Characterization

The synthesis of this compound typically involves chlorination reactions using agents such as thionyl chloride or phosphorus pentachloride. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Comparative Studies with Analog Compounds

Comparative studies have been conducted with similar compounds to evaluate differences in biological activity. For instance, analogs like 2-Chloro-3,4-dimethoxybenzoic acid showed varying degrees of antimicrobial efficacy, highlighting the influence of substituent positioning on biological outcomes.

Table 2: Comparison of Biological Activities Among Analog Compounds

特性

IUPAC Name |

2-chloro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQJAFDUZIGZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。